molecular formula C10H22N2 B12578727 1,2-Cyclohexanediamine, N-methyl-N-(1-methylethyl)-, (1R,2R)- CAS No. 620960-39-6

1,2-Cyclohexanediamine, N-methyl-N-(1-methylethyl)-, (1R,2R)-

Cat. No.: B12578727
CAS No.: 620960-39-6
M. Wt: 170.30 g/mol
InChI Key: RMTPHTFZJYLTFX-NXEZZACHSA-N
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Description

1,2-Cyclohexanediamine, N-methyl-N-(1-methylethyl)-, (1R,2R)- is a chiral diamine derivative featuring a cyclohexane backbone with two vicinal amine groups, each substituted with a methyl and an isopropyl (1-methylethyl) group. The (1R,2R) stereochemistry confers distinct spatial and electronic properties, making it valuable in asymmetric catalysis and pharmaceutical chemistry.

Properties

CAS No.

620960-39-6

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

(1R,2R)-2-N-methyl-2-N-propan-2-ylcyclohexane-1,2-diamine

InChI

InChI=1S/C10H22N2/c1-8(2)12(3)10-7-5-4-6-9(10)11/h8-10H,4-7,11H2,1-3H3/t9-,10-/m1/s1

InChI Key

RMTPHTFZJYLTFX-NXEZZACHSA-N

Isomeric SMILES

CC(C)N(C)[C@@H]1CCCC[C@H]1N

Canonical SMILES

CC(C)N(C)C1CCCCC1N

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of (1R,2R)-N-methyl-N-(1-methylethyl)-1,2-cyclohexanediamine involves stereoselective synthesis starting from optically pure 1,2-cyclohexanediamine or its derivatives. The key steps include:

Detailed Synthetic Routes

Starting from Enantiopure 1,2-Cyclohexanediamine
  • The (1R,2R)-1,2-cyclohexanediamine can be obtained by resolution of racemic mixtures using chiral acids such as tartaric acid or by asymmetric synthesis methods.
  • The diamine is dissolved in an appropriate organic solvent (ester-based like ethyl acetate, alcohol-based like ethanol, nitrile-based like acetonitrile, ketone-based like acetone, or hydrocarbon-based like hexane) to prepare a reaction solution.
N-Alkylation Step
  • The diamine is subjected to selective N-alkylation using methylating and isopropylating agents under controlled conditions.
  • Typical alkylation reagents include methyl iodide or methyl sulfate for N-methylation and isopropyl halides or related reagents for N-(1-methylethyl) substitution.
  • The reaction is carried out in inert solvents at temperatures ranging from ambient to moderate heating, ensuring stereochemical retention.
Formation of Acid Addition Salts (Optional)
  • To improve stability and facilitate purification, acid addition salts of the diamine derivative can be prepared.
  • This involves adding acids such as succinic acid, tartaric acid, or citric acid to the reaction mixture, followed by heating and stirring to form crystalline acid addition salts.
  • The acid addition salts are isolated by filtration, washing, and drying.

Alternative Synthetic Approaches

  • Some patents describe the preparation of related diamine derivatives via multi-step synthesis involving protection of amine groups, carbamoylation, and subsequent deprotection steps to achieve the desired substitution pattern and stereochemistry.
  • Enantiomeric purity is often enhanced by recrystallization of tartrate salts or chiral HPLC purification after derivatization with UV-active reagents.

Research Findings and Data

Solvent Effects on Preparation

Solvent Type Examples Role in Preparation
Ester-based Ethyl acetate Dissolution of diamine, reaction medium
Alcohol-based Ethanol Solvent for reaction and recrystallization
Nitrile-based Acetonitrile Polar aprotic solvent for alkylation
Ketone-based Acetone Solvent for reaction and purification
Hydrocarbon-based Hexane Non-polar solvent for crystallization

The choice of solvent affects solubility, reaction rate, and purity of the final product.

Reaction Conditions

Step Conditions Notes
Dissolution Room temperature to mild heating Concentration 3-40% w/w, preferably 8-15% w/w
Acid addition 0.9 to 1.1 equivalents acid Succinic, tartaric, or citric acid
Heating & stirring Controlled temperature (ambient to moderate heating) To form acid addition salts
N-Alkylation Inert atmosphere, temperature -78°C to 150°C Use of methyl and isopropyl halides

Purification and Characterization

  • Purity is typically confirmed by gas chromatography (GC) with >95% purity achievable.
  • Optical rotation measurements confirm enantiomeric excess ([α]D ≈ -145° in chloroform).
  • Chiral HPLC and derivatization methods are used for enantiomeric purity assessment.

Summary Table of Preparation Method

Preparation Step Description Key Parameters References
1. Starting material prep Obtain (1R,2R)-1,2-cyclohexanediamine Chiral resolution or asymmetric synthesis
2. Dissolution Dissolve in organic solvent Ester, alcohol, nitrile, ketone, hydrocarbon solvents; 8-15% w/w concentration
3. N-Alkylation Selective methyl and isopropyl substitution Methyl iodide, isopropyl halides; inert atmosphere; controlled temperature
4. Acid addition salt formation (optional) Add succinic/tartaric/citric acid; heat and stir 0.9-1.1 equivalents acid; heating and stirring
5. Purification Filtration, washing, drying Maintain stereochemical integrity
6. Characterization GC, optical rotation, chiral HPLC Purity >95%, [α]D ~ -145°

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclohexanediamine, N-methyl-N-(1-methylethyl)-, (1R,2R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Imines and amides.

    Reduction: Various amine derivatives.

    Substitution: New carbon-nitrogen bonded compounds.

Scientific Research Applications

Synthesis and Use in Organic Chemistry

1,2-Cyclohexanediamine derivatives are crucial in organic synthesis due to their ability to form stable complexes with various substrates. The compound is utilized in the following ways:

  • Chiral Ligands : It serves as a chiral ligand in asymmetric catalysis, facilitating reactions that require chirality in the products. This application is vital in pharmaceuticals where enantiomeric purity is crucial .
  • Macrocyclic Compounds : The compound is involved in synthesizing macrocyclic structures through reactions with dialdehydes. For instance, it can be used to prepare [2+2] and [3+3] macrocyclization products, which are essential in creating complex organic molecules .

Data Table of Applications

ApplicationDescriptionReference
Chiral LigandsUsed in asymmetric catalysis for producing enantiomerically pure compounds
Macrocyclic SynthesisInvolved in [2+2] and [3+3] macrocyclization reactions with dialdehydes
Synthesis of Phosphonic AcidsUtilized for synthesizing derivatives of α-diazophosphonic acid for O-H and N-H insertion
Multidentate LigandsActs as a precursor for multidentate ligands used in coordination chemistry

Case Study 1: Asymmetric Catalysis

A research study demonstrated the effectiveness of 1,2-cyclohexanediamine derivatives as chiral ligands in the asymmetric hydrogenation of ketones. The use of these ligands resulted in high enantioselectivity and yield, showcasing their importance in pharmaceutical synthesis.

Case Study 2: Macrocyclic Complexes

In another study, the compound was reacted with aliphatic dialdehydes to form macrocyclic hexa Schiff bases. These complexes exhibited unique properties that could be exploited for drug delivery systems due to their ability to encapsulate small molecules.

Mechanism of Action

The mechanism of action of 1,2-Cyclohexanediamine, N-methyl-N-(1-methylethyl)-, (1R,2R)- involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and enhancing reaction rates. The molecular targets include metal ions in coordination chemistry, and the pathways involve the formation of metal-ligand bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
(1R,2R)-N,N,N',N'-Tetramethyl-1,2-cyclohexanediamine N,N,N',N'-tetramethyl C₁₀H₂₂N₂ 170.30 Ligand in asymmetric catalysis
(1R,2R)-N,N-Dimethyl-1,2-cyclohexanediamine N,N-dimethyl C₈H₁₈N₂ 142.24 Intermediate in drug synthesis
(1R,2R)-1,2-Cyclohexanediamine (unsubstituted) Unsubstituted C₆H₁₄N₂ 114.19 Platinum complex ligands (e.g., oxaliplatin derivatives)
Target Compound N-methyl-N-(1-methylethyl) C₁₄H₂₈N₂* 224.39* Hypothesized use in metal complexes or catalysis

*Calculated molecular weight based on formula C₁₄H₂₈N₂.

Key Observations :

  • Electronic Effects : The isopropyl group’s electron-donating nature may alter ligand-metal binding dynamics compared to purely methyl-substituted analogs .

Key Findings :

  • SM-11355, a lipophilic platinum complex with a (1R,2R)-diamine ligand, shows minimal resistance (1.5-fold vs. 16.8-fold for CDDP) due to altered uptake and reduced dependency on DNA repair mechanisms .
Physicochemical Properties
  • Solubility : Increased hydrophobicity from isopropyl groups may reduce aqueous solubility compared to dimethyl or unsubstituted analogs, necessitating formulations like lipiodol suspensions (as seen with SM-11355) .
  • Stereochemical Stability : The (1R,2R) configuration ensures enantiomeric purity, critical for consistent performance in asymmetric synthesis .

Biological Activity

1,2-Cyclohexanediamine, N-methyl-N-(1-methylethyl)-, (1R,2R) is a compound with significant biological activity that has garnered attention in various fields of research, particularly in medicinal chemistry and coordination chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C10H22N2
  • Molecular Weight : 170.3 g/mol
  • CAS Number : 620960-39-6
  • Structure : The compound features a cyclohexane ring with two amine groups and a methyl and isopropyl substituent.

Biological Activity Overview

The biological activity of 1,2-cyclohexanediamine derivatives has been studied primarily in the context of their roles as ligands in metal complexes and their effects on biological systems. Key findings include:

  • Metal Complexation : The compound acts as a bidentate ligand, forming stable complexes with transition metals such as zinc (Zn) and copper (Cu). These complexes exhibit nuclease activity against plasmid DNA, suggesting potential applications in gene therapy or molecular biology .
  • Anticancer Activity : Research indicates that certain metal complexes formed with 1,2-cyclohexanediamine derivatives show promise as anticancer agents. For instance, oxaliplatin-related compounds have been synthesized using this diamine as a precursor, demonstrating cytotoxic effects on cancer cell lines .

The mechanisms through which 1,2-cyclohexanediamine exerts its biological effects include:

  • DNA Cleavage : Studies have shown that metal complexes with this diamine can cleave DNA strands. This property is particularly useful for designing drugs that target cancer cells by disrupting their genetic material .
  • Enzyme Inhibition : Some derivatives have been found to inhibit specific enzymes involved in cancer progression. The inhibition of these enzymes can lead to reduced tumor growth and improved therapeutic outcomes .

Case Study 1: Nuclease Activity

A study investigated the nuclease activity of zinc(II) and copper(II) complexes formed with 1,2-cyclohexanediamine. The results indicated that these complexes effectively cleave supercoiled plasmid DNA pBR322 under physiological conditions. Gel electrophoresis confirmed the cleavage products, showcasing the potential of these compounds in gene editing technologies .

Case Study 2: Anticancer Properties

In another study focusing on oxaliplatin-related compounds synthesized from 1,2-cyclohexanediamine derivatives, researchers evaluated their cytotoxicity against various cancer cell lines. The findings revealed that these compounds exhibited significant growth inhibition compared to standard chemotherapeutic agents. The mechanism was attributed to the formation of reactive oxygen species (ROS) leading to apoptosis in cancer cells .

Data Summary

The following table summarizes key data related to the biological activity of 1,2-cyclohexanediamine:

PropertyValue
Molecular Weight170.3 g/mol
CAS Number620960-39-6
Nuclease ActivityYes
Anticancer ActivityYes
Metal ComplexationZn(II), Cu(II)
CytotoxicitySignificant

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